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molecular formula C7H16ClNO B1318340 4-(Methoxymethyl)piperidine Hydrochloride CAS No. 916317-00-5

4-(Methoxymethyl)piperidine Hydrochloride

Cat. No. B1318340
M. Wt: 165.66 g/mol
InChI Key: FLRDPZJPRQWKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

A solution of 4M hydrogen chloride in 1,4-dioxane (807 μL, 3.23 mmol) was added to tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (Intermediate 176, 74 mg, 0.323 mmol) and the mixture was stirred at room temperature for 18 h before being evaporated to dryness to provide the title compound (47.7 mg, 89%). Method B HPLC-MS: MH+ requires m/z=130 Found: m/z=130, Rt=0.24 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
807 μL
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[CH3:8][O:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1>>[ClH:1].[CH3:8][O:9][CH2:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
807 μL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
74 mg
Type
reactant
Smiles
COCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1CCN(CC1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.COCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 47.7 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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